1-(2-Bromobenzoyl)-3-methylpiperazine
Description
1-(2-Bromobenzoyl)-3-methylpiperazine is a piperazine derivative featuring a brominated benzoyl group at the 1-position and a methyl substituent at the 3-position of the piperazine ring. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, particularly in kinase inhibition, anticancer activity, and neurotransmitter modulation . The 3-methylpiperazine moiety is notable for enhancing metabolic stability and selectivity in kinase inhibitors, as seen in compounds like Talmapimod (SCIO-469), where it reduces benzyl group metabolism . The bromine atom on the benzoyl group likely influences electronic and steric properties, impacting binding interactions and crystal packing .
Properties
IUPAC Name |
(2-bromophenyl)-(3-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9-8-15(7-6-14-9)12(16)10-4-2-3-5-11(10)13/h2-5,9,14H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZVEHNATUEDIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromobenzoyl)-3-methylpiperazine typically involves the reaction of 2-bromobenzoyl chloride with 3-methylpiperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
2-Bromobenzoyl chloride+3-Methylpiperazine→this compound+HCl
Industrial Production Methods: Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromobenzoyl)-3-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield 1-(2-azidobenzoyl)-3-methylpiperazine.
Scientific Research Applications
1-(2-Bromobenzoyl)-3-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: The compound can be used to study the effects of bromobenzoyl derivatives on biological systems.
Materials Science: It can be incorporated into polymers to modify their properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromobenzoyl)-3-methylpiperazine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The bromobenzoyl group could facilitate binding to these targets through various interactions, including hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzoylpiperazines
describes a series of 1-aroyl-4-(4-methoxyphenyl)piperazines with halogens (F, Cl, Br, I) at the 2-position of the benzoyl group. Key differences include:
The bromine atom in IV provides intermediate steric bulk compared to Cl and I, balancing electronic effects and crystal lattice stability. Disorder in the aroyl ring of III (Cl) is absent in IV , suggesting bromine’s size improves structural order .
3-Methylpiperazine vs. Other Piperazine Substituents
- 3-Methylpiperazine : Enhances selectivity in kinase inhibitors (e.g., PAK4 inhibitors show 14-fold higher potency for (S)-3-methylpiperazine vs. (R)-isomer) . The methyl group reduces metabolism of adjacent groups and improves pharmacokinetics .
- Benzylpiperazines : Derivatives like BZP (1-benzylpiperazine) exhibit stimulant effects but lack the targeted selectivity of acylated analogs .
Comparison with Non-Acylated Piperazines
- 1-(2-Bromo-5-methoxybenzoyl)piperazine : Synthesized via trifluoroacetic acid-mediated deprotection, this analog highlights the role of methoxy groups in solubility and reactivity .
Biological Activity
1-(2-Bromobenzoyl)-3-methylpiperazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromobenzoyl group and a methylpiperazine moiety. The molecular formula is CHBrN, with a molecular weight of approximately 269.15 g/mol. Its structure allows for interactions with various biological targets, making it a subject of interest in pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The following mechanisms have been identified:
- Receptor Binding : The compound exhibits affinity for certain neurotransmitter receptors, which may contribute to its pharmacological effects.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Research indicates that the compound possesses antimicrobial properties against various bacterial strains. In vitro tests have demonstrated effective inhibition of growth against Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Preliminary investigations have shown that this compound may induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation in cell-based assays.
Research Findings
Numerous studies have explored the biological activity of this compound. Below are key findings summarized in table format:
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial efficacy of this compound, researchers found that the compound exhibited significant activity against multidrug-resistant strains of Escherichia coli and Klebsiella pneumoniae. The study employed both minimum inhibitory concentration (MIC) assays and time-kill studies to assess the compound's effectiveness.
Case Study 2: Cancer Cell Line Studies
A detailed analysis was conducted on the effects of this compound on various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The results indicated that treatment with the compound resulted in dose-dependent inhibition of cell proliferation and increased markers of apoptosis, such as caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
